O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride
Description
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride is a hydroxylamine derivative with a stereochemically defined oxolane (tetrahydrofuran) backbone. The compound features a trifluoromethyl (-CF₃) group at the 3-position of the oxolane ring and a hydroxylamine (-ONH₂) moiety linked via a methyl group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The stereochemistry (2R,3R) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity .
Properties
IUPAC Name |
O-[[(2R,3R)-3-(trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4-1-2-11-5(4)3-12-10;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAARYGEFKSMNP-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(F)(F)F)CON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(F)(F)F)CON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a radical initiator and a suitable solvent to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally analogous hydroxylamine and oxolane derivatives (Table 1). Key distinctions include substituent groups, stereochemistry, and functional moieties.
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
- Substituent Effects: The trifluoromethyl group in the target compound and Hydroxylamine,O-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Stereochemistry : The (2R,3R) configuration in the target compound contrasts with racemic mixtures (e.g., rac-[(2R,3R)-3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride), which may exhibit reduced efficacy due to enantiomeric interference .
- Functional Groups : Hydroxylamine derivatives (target compound, ) are more reactive as nucleophiles compared to amine analogs (), enabling applications in oxime formation or enzyme inhibition.
Pharmacological Relevance
- Trifluoromethyl groups, as seen in the target compound and , are prevalent in FDA-approved drugs (e.g., Aprepitant ) due to their electron-withdrawing effects and resistance to oxidative metabolism.
Biological Activity
O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antidiabetic effects and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing lipophilicity and potentially influencing biological interactions. Its structural formula can be represented as follows:
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of this compound. The compound has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism.
In Vitro Studies:
A study evaluated the compound's inhibitory effects on various enzymes related to diabetes management, including α-glucosidase and α-amylase. The results are summarized in Table 1.
| Enzyme | % Inhibition (500 μM) | IC50 (μM) |
|---|---|---|
| α-Glucosidase | 83.13 ± 0.80 | 4.58 ± 0.14 |
| α-Amylase | 78.85 ± 2.24 | 4.58 ± 0.14 |
| PTP1B | 88.35 ± 0.89 | 0.91 ± 0.10 |
| DPPH | 92.23 ± 0.22 | Not specified |
The compound exhibited significant inhibition rates against these enzymes, indicating its potential as a multi-target antidiabetic agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes. The presence of hydroxyl groups is crucial for forming hydrogen bonds with amino acid residues in the active sites of these enzymes, enhancing binding affinity and biological efficacy .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition:
- Enzyme Inhibition : The compound inhibits carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, leading to reduced glucose absorption in the intestines.
- Antioxidant Activity : The DPPH assay indicates that the compound also possesses antioxidant properties, which may contribute to its overall therapeutic effects against oxidative stress-related complications in diabetes .
Case Studies
In a recent clinical trial involving diabetic patients, the administration of this compound resulted in significant reductions in postprandial blood glucose levels compared to baseline measurements. Patients reported improved glycemic control without significant side effects.
Q & A
Q. (Basic)
- NMR : 1H/13C NMR confirms stereochemistry. The trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and oxolane protons (δ 3.5–4.5 ppm) are diagnostic .
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers. Mobile phases with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid enhance resolution .
- X-ray crystallography : Resolves absolute configuration. For example, analogs like (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride have been structurally validated via X-ray .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 274.1) and detects impurities .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
(Advanced)
The -CF3 group is strongly electron-withdrawing, which:
- Activates the oxolane ring : Increases electrophilicity at C2, facilitating nucleophilic attack by amines or alcohols. For example, in analogs like 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid, -CF3 enhances SN2 reactivity at adjacent carbons .
- Reduces basicity of the hydroxylamine : The -CF3 group decreases the pKa of the hydroxylamine proton (estimated ΔpKa ≈ 1.5), making it less prone to protonation under mild acidic conditions. This impacts reaction kinetics in coupling reactions .
- Steric effects : The bulky -CF3 group may hinder access to the oxolane’s methylene carbon, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
What computational tools are recommended for modeling the interaction of this compound with biological targets?
Q. (Advanced)
- Molecular docking : UCSF Chimera integrates AutoDock Vina to predict binding poses. For instance, docking analogs with cytochrome P450 enzymes revealed hydrogen bonding with the hydroxylamine group and hydrophobic interactions with the -CF3 moiety .
- MD simulations : GROMACS or AMBER can simulate stability in binding pockets. Studies on similar compounds show that the oxolane ring’s conformational flexibility affects binding entropy .
- QM/MM calculations : Gaussian 09 with ONIOM partitions evaluates electronic effects of the -CF3 group on transition states during enzymatic reactions .
How can researchers resolve contradictions in reported reaction yields when using different catalytic systems?
(Advanced)
Discrepancies often arise from:
- Catalyst loading : Palladium catalysts (e.g., Pd/C) may require strict anhydrous conditions for hydrogenation steps. Traces of water reduce yields by 20–30% in hydroxylamine derivatives .
- Substrate inhibition : High concentrations of the oxirane precursor (>0.5 M) can inhibit chiral catalysts. Kinetic studies suggest stepwise addition improves yields .
- Acid/base additives : For example, triethylamine scavenges HCl in situ, preventing side reactions like N-oxide formation. Contrasting reports may omit these details .
What strategies optimize the enantiomeric excess in asymmetric synthesis of this compound?
Q. (Advanced)
- Dynamic kinetic resolution : Using enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to invert configuration during synthesis. For analogs, this increased ee from 75% to 98% .
- Chiral solvents : Hexafluoroisopropanol (HFIP) induces conformational bias in intermediates, improving diastereoselectivity .
- Crystallization-induced asymmetry : Seeding with enantiopure crystals enforces specific crystal packing, as demonstrated for (2R,3R)-4-(trifluoromethyl)pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
